methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related coumarin-based structures often involves multi-step reactions, starting with basic coumarin derivatives. For instance, the formation of thiazolidin-4-ones from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid through reactions with ethyl bromoacetate and subsequent steps illustrates a method that could potentially be adapted for the synthesis of our target compound (Čačić et al., 2009).
Molecular Structure Analysis
Molecular structure analyses often employ computational techniques, such as DFT calculations, to elucidate the structure, electronic properties, and potential reactivity. An example is the study on Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, where DFT was used to confirm molecular geometry and various electronic properties (Hasan et al., 2022).
Chemical Reactions and Properties
The reactivity of coumarin derivatives, like our compound, often involves nucleophilic substitutions and condensation reactions. For example, the synthesis of pharmacologically active coumarins through the Knoevenagel condensation and subsequent cyclization steps provides insights into the types of reactions that might be applicable to our compound (Chizhov et al., 2008).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds under different conditions. The crystal structure of related compounds, such as Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, can provide insights into the physical characteristics of our target molecule (Xiao-lon, 2015).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the application of organic compounds. The study of compounds like 4-methyl-3-nitro-2-trihalomethyl-2H-chromenes provides a basis for predicting the chemical behavior of similarly structured molecules (Korotaev et al., 2008).
Scientific Research Applications
Synthesis and Structural Studies
Design and Synthesis : Research by Čačić et al. (2009) focused on designing and synthesizing thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, a compound structurally related to the specified chemical. This work involved various synthesis steps, starting from a base compound similar to the one , and aimed at producing new compounds for potential antibacterial activity testing (Čačić et al., 2009).
Antibacterial Effects and Synthesis of Derivatives : Behrami and Dobroshi (2019) conducted research on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, which is structurally related to the compound . This study focused on the antibacterial activity of the synthesized compounds, indicating the potential for developing novel antibacterial agents (Behrami & Dobroshi, 2019).
Compound Characterization : Al-Amiery et al. (2016) synthesized new coumarins and characterized them using spectroscopic techniques and micro-elemental analysis. Their research is relevant due to the structural similarities of the compounds synthesized with the query compound, emphasizing the importance of characterizing new chemical entities for potential applications (Al-Amiery et al., 2016).
Biological and Medicinal Applications
Antimicrobial Activity : Various studies, such as those by Rasool et al. (2016), have explored the antimicrobial activity of compounds derived from coumarin, which shares a similar core structure with the query compound. These studies demonstrate the potential of such compounds in combating various bacterial strains, highlighting the importance of this line of research in developing new antimicrobial agents (Rasool et al., 2016).
Antiangiogenic Properties : Kim et al. (2005) investigated KR-31831, an antiangiogenic agent structurally related to the query compound, for its in vitro and in vivo metabolism in rats. This research provides insight into the metabolic pathways and potential therapeutic applications of similar compounds (Kim et al., 2005).
Antihypertensive Potential : Maneesh and Chakraborty (2018) identified novel O-heterocyclic analogues with angiotensin converting enzyme (ACE) inhibitory potential, indicating potential antihypertensive applications. The structural similarity of these analogues to the query compound underscores the broader applicability of such chemical entities in hypertension management (Maneesh & Chakraborty, 2018).
properties
IUPAC Name |
methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO15/c1-14-10-25(44-22-11-20(37)8-9-21(14)22)45-30(29(38)39-7)12-23(41-17(4)34)26(31-15(2)32)28(46-30)27(43-19(6)36)24(42-18(5)35)13-40-16(3)33/h8-11,23-28,37H,12-13H2,1-7H3,(H,31,32)/t23-,24+,25?,26-,27+,28+,30+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDAJBSGWNWJGF-VBMSRFAZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC2=C1C=CC(=C2)O)OC3(CC(C(C(O3)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(OC2=C1C=CC(=C2)O)O[C@@]3(C[C@@H]([C@@H]([C@@H](O3)[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.